Methyl hexacosanoate

Catalog No.
S749103
CAS No.
5802-82-4
M.F
C27H54O2
M. Wt
410.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl hexacosanoate

CAS Number

5802-82-4

Product Name

Methyl hexacosanoate

IUPAC Name

methyl hexacosanoate

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

InChI

InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3

InChI Key

VHUJBYYFFWDLNM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Cerotic Acid Methyl Ester; Methyl Cerotate; Methyl Hexacosanoate; Methyl n-Hexacosanoate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Methyl hexacosanoate, also known as cetyl palmitate or hexacosanoic acid methyl ester, is a fatty acid methyl ester (FAME) found naturally in various plant and algal sources []. It has garnered interest in scientific research for its potential applications in several fields, as discussed below:

Biomarker for Environmental Studies:

Methyl hexacosanoate serves as a biomarker for specific environmental conditions. Studies have shown its presence in the waxy layer covering leaves of some plants, acting as a protective barrier against harsh environmental factors like drought or UV radiation []. By analyzing the levels of methyl hexacosanoate in plant samples, researchers can gain insights into the environmental conditions the plants were exposed to.

Potential Fuel Source:

Due to its fatty acid composition, methyl hexacosanoate holds promise as a potential biofuel source. Research suggests that it can be converted into biodiesel through transesterification, a process that transforms fats and oils into fuel []. This biofuel alternative could offer a sustainable and renewable energy source compared to traditional fossil fuels.

Pharmaceutical Applications:

Limited research explores the potential therapeutic applications of methyl hexacosanoate. Studies have investigated its anti-inflammatory and anti-cancer properties, although further research is needed to confirm these findings and establish its safety and efficacy for these purposes [, ].

Origin
Significance in Scientific Research

Methyl hexacosanoate serves several purposes in scientific research:

  • Standard for Detection: It acts as a standard for identifying hexacosanoic acid (cerotic acid) through chromatography techniques [].
  • Research Tool: Methyl hexacosanoate finds use in proteomics research, possibly for studying protein-lipid interactions or membrane dynamics, though specific details on its application are limited [].

Molecular Structure Analysis

Methyl hexacosanoate has a linear hydrocarbon chain with 26 carbon atoms (C26H54) attached to a carboxylic acid group (COOH). The carboxylic acid group is further esterified with a methyl group (CH3) to form the methyl ester (COOCH3) functional group [].

Key Features:

  • Long, saturated hydrocarbon chain: This chain contributes to its hydrophobic (water-fearing) nature [].
  • Ester linkage: The ester linkage influences its chemical properties and reactivity compared to a free carboxylic acid [].

Chemical Reactions Analysis

Synthesis
Other Reactions

As a fatty acid ester, methyl hexacosanoate can undergo hydrolysis (reaction with water) to regenerate the original fatty acid (hexacosanoic acid) and methanol. This reaction is typically catalyzed by enzymes or strong acids/bases.

Decomposition

Under high temperatures, methyl hexacosanoate may undergo thermal decomposition, breaking down into smaller molecules like hydrocarbons, ketones, and alcohols. The specific products and reaction pathway depend on the temperature and reaction conditions.

Note

Balanced chemical equations for these reactions can be found in organic chemistry textbooks or online resources.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the long hydrocarbon chain [].
  • Melting Point: Expected to be high (above 50°C) due to the strong intermolecular interactions between the long hydrocarbon chains [].
  • Boiling Point: Very high due to the large molecule size [].
  • Solubility: Insoluble in water due to its hydrophobic nature. Soluble in organic solvents like chloroform and methanol [].
  • Stability: Relatively stable under normal conditions. May be susceptible to oxidation or hydrolysis under extreme conditions [].

XLogP3

13.3

Appearance

Unit:25 mgSolvent:nonePurity:99%Physical solid

Melting Point

63.8 °C

Other CAS

5802-82-4

Wikipedia

Methyl hexacosanoate

Dates

Modify: 2023-08-15
1. S. Fourcade et al. “Valproic acid induces antioxidant effects in X-linked adrenoleukodystrophy” Human Molecular Genetics, vol. 19 pp. 2005-2014, 20102. A. Kume et al. “High levels of saturated very long-chain fatty acid (hexacosanoic acid; C26:0) in whole blood are associated with metabolic syndrome inJapanese men” Diabetes Research and Clinical Practice, vol. 80 pp. 259-264, 20083. 3. A. Millar et al. “CUT1, an Arabidopsis Gene Required for Cuticular Wax Biosynthesis and Pollen Fertility, Encodes a Very-Long-Chain Fatty AcidCondensing Enzyme” Plant Cell, Vol. 11 pp. 825-838, 19994. P. Tvrdika et al. “Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids” Journal of CellBiology, Vol. 149(3) pp. 707, 2000

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